molecular formula C4H3BrO2S2 B12960631 2-Bromothiophene-3-sulfinic acid

2-Bromothiophene-3-sulfinic acid

Cat. No.: B12960631
M. Wt: 227.1 g/mol
InChI Key: HHBCCMVCMYEXGE-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-sulfinic acid is a brominated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 2-position and a sulfinic acid (-SOOH) group at the 3-position. Thiophene derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their aromatic stability and versatility in functionalization. The sulfinic acid moiety enhances acidity and reactivity, enabling applications in catalysis, polymer chemistry, and intermediate synthesis.

Properties

Molecular Formula

C4H3BrO2S2

Molecular Weight

227.1 g/mol

IUPAC Name

2-bromothiophene-3-sulfinic acid

InChI

InChI=1S/C4H3BrO2S2/c5-4-3(9(6)7)1-2-8-4/h1-2H,(H,6,7)

InChI Key

HHBCCMVCMYEXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1S(=O)O)Br

Origin of Product

United States

Preparation Methods

Bromination Methods

Several methods have been developed for the selective bromination of thiophene to 2-bromothiophene, which is the key intermediate for further sulfinic acid synthesis.

Method Reagents Conditions Selectivity & Yield Notes
Sodium bromide + L-valine methyl ester + sulfuric acid + hydrogen peroxide (In situ bromine generation) Sodium bromide, L-valine methyl ester, H2SO4, H2O2, thiophene Temp: 5–10 °C; Reaction time: 15–20 h High selectivity for 2-position; 3-bromothiophene impurity ~0.12%; Environmentally friendly; Yield not explicitly stated Uses waste-derived reagents; mild conditions; in situ bromine generation reduces bromine handling risks
Hydrobromic acid + hydrogen peroxide + thiophene in dichloroethane Thiophene, HBr, H2O2, dichloroethane Temp: ~40 °C; Reaction time: 30 min + thermal reaction >95% 2-bromothiophene by GC; High yield; Simple operation Suitable for scale-up; low energy consumption; safe and selective
Bromine-containing wastewater (magnesium bromide) + thiophene + sulfuric acid + hydrogen peroxide Brominated wastewater (MgBr2), thiophene, H2SO4, H2O2 Temp: 4–6 °C; Reaction time: 1–3 h Yield up to 88%; Product purity ~99.6% Cost-effective; uses industrial waste; recyclable brominating agent

Reaction Mechanism Insights

  • Bromine is generated in situ by oxidation of bromide ions (from sodium bromide or magnesium bromide) with hydrogen peroxide in acidic medium.
  • L-valine methyl ester acts as a phase transfer catalyst or stabilizer, improving selectivity for 2-bromothiophene.
  • Low temperature controls reaction rate and minimizes polybromination or 3-position substitution.

Introduction of Sulfinic Acid Group at 3-Position

Direct preparation of 2-bromothiophene-3-sulfinic acid is less commonly reported as a single-step reaction. Instead, sulfinic acid derivatives are typically prepared via:

Copper-Catalyzed Synthesis of Sulfinate Esters

A recent method involves copper-catalyzed C–S bond formation from aryl iodides, followed by oxidation to sulfinic acid esters:

  • Starting from 2-iodothiophene, selective C–S bond formation occurs at the iodo position even in the presence of bromine substituents.
  • Subsequent oxidation with N-bromosuccinimide (NBS) yields methyl 2-bromothiophene-2-sulfinate.
  • This method tolerates various functional groups and bulky substituents, indicating potential for preparing 2-bromothiophene-3-sulfinic acid analogs by appropriate substrate design.

Sulfinate Salt Formation via Organolithium Intermediates

  • Reaction of 2-bromothiophene with n-butyllithium at −78 °C induces lithium-bromine exchange.
  • The resulting 2-lithiothiophene intermediate reacts with sulfur dioxide equivalents (e.g., DABSO) to form sodium sulfinates.
  • This approach can be adapted to introduce sulfinic acid groups at specific positions, including the 3-position, by controlling lithiation sites.

Summary Table of Preparation Methods for 2-Bromothiophene-3-sulfinic Acid or Precursors

Step Method Reagents Conditions Yield / Purity Advantages Limitations
Bromination Sodium bromide + L-valine methyl ester + H2SO4 + H2O2 NaBr, L-valine methyl ester, H2SO4, H2O2, thiophene 5–10 °C, 15–20 h High selectivity; 3-bromo impurity 0.12% Environmentally friendly; low cost Long reaction time
Bromination HBr + H2O2 + thiophene in DCE Thiophene, HBr, H2O2, dichloroethane 40 °C, 30 min + thermal >95% purity Simple, scalable Use of organic solvent
Bromination Brominated wastewater (MgBr2) + H2SO4 + H2O2 MgBr2 waste, thiophene, H2SO4, H2O2 4–6 °C, 1–3 h 88% yield, 99.6% purity Cost-effective, recyclable bromine Requires waste source
Sulfinic acid formation Cu-catalyzed C–S formation + oxidation 2-iodothiophene, Cu catalyst, NBS Mild, catalytic Good yields for sulfinate esters Functional group tolerance Limited direct reports on 3-sulfinic acid
Sulfinic acid formation Lithiation + SO2 equivalent 2-bromothiophene, n-BuLi, DABSO −78 °C Moderate to good yields Versatile for sodium sulfinates Requires low temp, air sensitive

Research Findings and Practical Considerations

  • The use of in situ generated bromine from sodium bromide or magnesium bromide with hydrogen peroxide in acidic media is a green and cost-effective approach for selective 2-bromothiophene synthesis.
  • Incorporation of L-valine methyl ester improves regioselectivity and reduces by-products.
  • The copper-catalyzed C–S bond formation method offers a modern, mild route to sulfinate esters, which can be hydrolyzed to sulfinic acids.
  • Lithium-halogen exchange remains a classical method for introducing sulfinic acid groups but requires stringent low-temperature conditions and careful handling.
  • Industrially, the use of brominated wastewater as a bromine source aligns with sustainable practices and reduces raw material costs.
  • Purification typically involves liquid-liquid extraction and distillation under reduced pressure to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromothiophene-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromothiophene-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions that modify biological molecules. The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromothiophene-3-sulfinic acid with two structurally related compounds from the provided evidence: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide () and (3-Bromo-2-methoxyphenyl)boronic acid (). Key differences in functional groups, reactivity, and applications are summarized in Table 1 and discussed in detail.

Table 1: Comparative Analysis of 2-Bromothiophene-3-sulfinic Acid and Analogous Compounds

Property 2-Bromothiophene-3-sulfinic Acid 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (3-Bromo-2-methoxyphenyl)boronic Acid
CAS Number Not provided in evidence 160982-11-6 352525-80-5
Molecular Formula C₄H₃BrO₂S₂ (inferred) C₆H₅BrClNO₃S₂ C₇H₈BBrO₃
Molecular Weight (g/mol) ~227 (calculated) 382.5 231
Functional Groups Bromothiophene, sulfinic acid Bromoacetyl, chlorothiophene, sulfonamide Bromophenyl, methoxy, boronic acid
Key Reactivity Acidic (-SOOH), electrophilic substitution Sulfonamide H-bonding, halogenated acetyl reactivity Suzuki coupling (boronic acid), methoxy e⁻ donation
Applications Organic intermediates, catalysis Pharmaceuticals (e.g., sulfa drugs) Cross-coupling reactions, materials science

Structural and Functional Differences

  • Thiophene vs. Benzene Backbone :

    • The thiophene-based compounds (2-bromothiophene-3-sulfinic acid and 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide) exhibit aromatic stability with sulfur participation, favoring electrophilic substitution. In contrast, the phenylboronic acid () lacks sulfur but includes a boronic acid group for cross-coupling .
    • The sulfinic acid group (-SOOH) in the target compound is more acidic (pKa ~1–2) than the sulfonamide (-SO₂NH₂, pKa ~10) in , enabling distinct reactivity in proton-dependent reactions .
  • The methoxy group in donates electron density to the phenyl ring, contrasting with the electron-withdrawing sulfinic acid in the target compound.

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